molecular formula C13H23NO3 B12900922 (2R,3S)-tert-Butyl 2-methyl-5-oxo-3-propylpyrrolidine-1-carboxylate

(2R,3S)-tert-Butyl 2-methyl-5-oxo-3-propylpyrrolidine-1-carboxylate

Cat. No.: B12900922
M. Wt: 241.33 g/mol
InChI Key: CPIJCMOJQOGRTL-ZJUUUORDSA-N
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Description

(2R,3S)-tert-Butyl 2-methyl-5-oxo-3-propylpyrrolidine-1-carboxylate is a chiral compound with significant importance in organic chemistry. This compound is characterized by its pyrrolidine ring, which is substituted with a tert-butyl group, a methyl group, a propyl group, and a carboxylate group. The stereochemistry of the compound is defined by the (2R,3S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-tert-Butyl 2-methyl-5-oxo-3-propylpyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Substituents: The tert-butyl, methyl, and propyl groups are introduced through various alkylation reactions.

    Carboxylation: The carboxylate group is introduced through a carboxylation reaction, often using carbon dioxide as a reagent.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-tert-Butyl 2-methyl-5-oxo-3-propylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like alkyl halides and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

(2R,3S)-tert-Butyl 2-methyl-5-oxo-3-propylpyrrolidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is used in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2R,3S)-tert-Butyl 2-methyl-5-oxo-3-propylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R)-tert-Butyl 2-methyl-5-oxo-3-propylpyrrolidine-1-carboxylate: This is a stereoisomer with different spatial arrangement of atoms.

    tert-Butyl 2-methyl-5-oxo-3-propylpyrrolidine-1-carboxylate: Without specific stereochemistry, this compound lacks the chiral properties of the (2R,3S) form.

Uniqueness

The (2R,3S) configuration of the compound imparts unique chiral properties, making it valuable in asymmetric synthesis and chiral drug design. Its specific stereochemistry can influence its biological activity and interactions with molecular targets.

Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl (2R,3S)-2-methyl-5-oxo-3-propylpyrrolidine-1-carboxylate

InChI

InChI=1S/C13H23NO3/c1-6-7-10-8-11(15)14(9(10)2)12(16)17-13(3,4)5/h9-10H,6-8H2,1-5H3/t9-,10+/m1/s1

InChI Key

CPIJCMOJQOGRTL-ZJUUUORDSA-N

Isomeric SMILES

CCC[C@H]1CC(=O)N([C@@H]1C)C(=O)OC(C)(C)C

Canonical SMILES

CCCC1CC(=O)N(C1C)C(=O)OC(C)(C)C

Origin of Product

United States

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